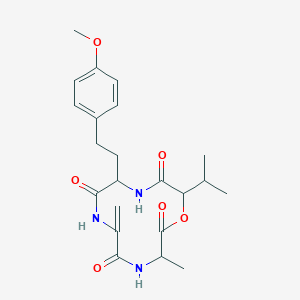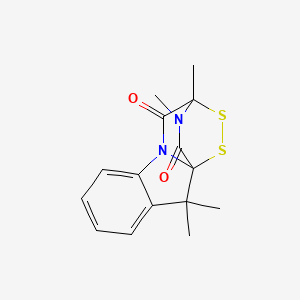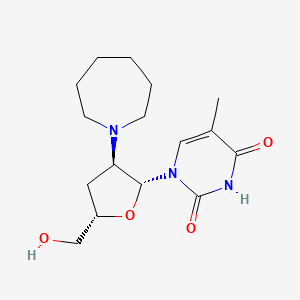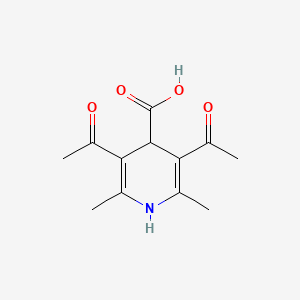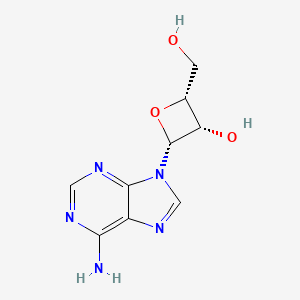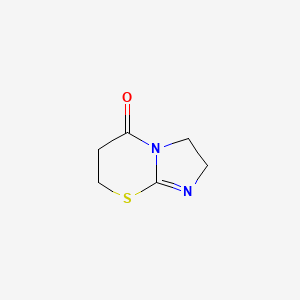
2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is a heterocyclic compound containing nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptoimidazoline with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as triethylamine, and the cyclization occurs through nucleophilic addition followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazines, sulfoxides, sulfones, and dihydro derivatives .
Scientific Research Applications
2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as factor IXa, which plays a role in the coagulation cascade. The compound’s biological activity is often attributed to its ability to interact with proteins and nucleic acids, leading to the modulation of various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitroimidazo[2,1-b]thiazine: Known for its antimicrobial activity.
Benzimidazo[2,1-b]thiazine: Identified as an inhibitor of factor IXa.
Fluorine-containing derivatives: Exhibits antituberculosis activity.
Uniqueness
2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is unique due to its specific structural features and the range of biological activities it exhibits.
Properties
CAS No. |
6269-78-9 |
|---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2,3,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C6H8N2OS/c9-5-1-4-10-6-7-2-3-8(5)6/h1-4H2 |
InChI Key |
ZNPZGXJLLLOAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NCCN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


